molecular formula C27H24N2O9 B13832011 Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate

Cat. No.: B13832011
M. Wt: 520.5 g/mol
InChI Key: KUYWDOQBFSVUAC-UHFFFAOYSA-N
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Description

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate is a complex organic compound with a molecular formula of C27H24N2O9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the aminobenzoyl intermediate: This step involves the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-aminobenzoyl acetate.

    Coupling with phenoxybenzoate: The aminobenzoyl intermediate is then coupled with a phenoxybenzoate derivative under specific conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[2-(4-aminobenzoyl)acetamido-4-methoxycarbonylphenoxy]isophthalate
  • Phenoxy acetamide derivatives

Uniqueness

Its combination of functional groups allows for diverse chemical modifications and interactions .

Properties

Molecular Formula

C27H24N2O9

Molecular Weight

520.5 g/mol

IUPAC Name

2-[3-[2-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]-4-methoxycarbonylphenoxy]-5-(carboxymethyl)phenyl]acetic acid

InChI

InChI=1S/C27H24N2O9/c1-37-27(36)18-4-7-23(38-20-9-15(11-25(32)33)8-16(10-20)12-26(34)35)21(13-18)29-24(31)14-22(30)17-2-5-19(28)6-3-17/h2-10,13H,11-12,14,28H2,1H3,(H,29,31)(H,32,33)(H,34,35)

InChI Key

KUYWDOQBFSVUAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)CC(=O)O)CC(=O)O)NC(=O)CC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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